molecular formula C12H25NO3 B12928481 tert-Butyl (S)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate

tert-Butyl (S)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate

Cat. No.: B12928481
M. Wt: 231.33 g/mol
InChI Key: GWNITSXTIFUCSM-VIFPVBQESA-N
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Description

tert-Butyl (S)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate (CAS: 2277358-79-7) is a chiral carbamate derivative with a molecular formula of C₁₂H₂₃NO₃ and a molecular weight of 229.32 g/mol . Its structure features a tert-butyl carbamate group attached to a branched pentanol backbone, which includes a hydroxyl (-OH) group at the 1-position and two methyl groups at the 4,4-positions (Figure 1). This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the preparation of enantiopure amines or alcohols for drug development. The stereogenic center at the 3-position (S-configuration) makes it valuable for applications requiring precise stereochemical control.

Properties

Molecular Formula

C12H25NO3

Molecular Weight

231.33 g/mol

IUPAC Name

tert-butyl N-[(3S)-1-hydroxy-4,4-dimethylpentan-3-yl]carbamate

InChI

InChI=1S/C12H25NO3/c1-11(2,3)9(7-8-14)13-10(15)16-12(4,5)6/h9,14H,7-8H2,1-6H3,(H,13,15)/t9-/m0/s1

InChI Key

GWNITSXTIFUCSM-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)[C@H](CCO)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)C(CCO)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. Common bases used include triethylamine (Et3N) or sodium bicarbonate (NaHCO3). The reaction proceeds smoothly at room temperature, yielding the desired carbamate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Various nucleophiles like RLi, RMgX, RCuLi

Major Products:

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols, Amines

    Substitution: Substituted carbamates, Ureas

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl (S)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate is used as a protecting group for amines. It helps in preventing unwanted reactions at the amine site during multi-step synthesis .

Biology and Medicine: The compound is used in the synthesis of various pharmaceuticals. It helps in the selective protection and deprotection of functional groups, which is crucial in the synthesis of complex molecules .

Industry: In the agrochemical industry, carbamates are used as intermediates in the synthesis of pesticides and herbicides. The stability and reactivity of this compound make it a valuable compound in this sector .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate involves the formation of a stable carbamate group that can protect amines from unwanted reactions. The carbamate group can be cleaved under acidic conditions, releasing the free amine . This property is exploited in organic synthesis to achieve selective protection and deprotection of amines.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Property Target Compound Brominated Analog
Functional Group -OH -Br
Molecular Weight (g/mol) 229.32 294.23
Key Reactivity Hydrogen bonding Nucleophilic substitution
Stereochemical Control S-configuration S-configuration

Phenyl-Substituted Carbamate: tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate

Molecular Formula: C₁₃H₁₉NO₃ Molecular Weight: 237.29 g/mol Key Differences:

  • Synthesized via enzymatic kinetic resolution using Candida antarctica lipase B (CAL-B), achieving enantioselectivity (E > 200) for both (R)- and (S)-enantiomers .
  • Applications: Converted to chiral 1-(2-aminophenyl)ethanols, which are precursors for antidepressants or antiviral agents.

Research Findings :

  • The enzymatic resolution method for the phenylcarbamate is highly efficient compared to traditional chemical synthesis routes, which often require harsh conditions or expensive chiral catalysts .

General Reactivity of Carbamates in Alkylation Reactions

Carbamates, including the target compound, exhibit unique reactivity patterns. Evidence from alkylation studies (e.g., reactions of 4-chloromethylpyrazoles with carbamates) shows that:

  • Carbamates undergo N-monoalkylation without requiring catalysts or basic conditions, unlike alcohols or thiols .

Biological Activity

tert-Butyl (S)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate is a carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, a hydroxy group, and a dimethylpentan-3-yl moiety, which contribute to its unique chemical properties and biological effects.

As a carbamate, this compound is expected to exhibit reactivity typical of carbamates, including:

  • Nucleophilic Substitution Reactions : The carbamate functional group can undergo hydrolysis in the presence of water or bases, leading to the formation of amines and carbon dioxide.
  • Acylation Reactions : The hydroxyl group may act as a nucleophile, facilitating the formation of esters or other derivatives.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of similar carbamate compounds. For instance, related compounds have shown moderate protective effects against amyloid-beta (Aβ) toxicity in astrocytes, suggesting that this compound may also possess neuroprotective properties. In vitro studies demonstrated that certain carbamates could inhibit β-secretase activity and prevent Aβ aggregation, which are critical processes in the pathogenesis of Alzheimer's disease (AD) .

In Vitro Studies

In vitro experiments involving astrocyte cultures treated with Aβ demonstrated that compounds similar to this compound could increase cell viability by reducing oxidative stress markers such as TNF-α and free radicals. These findings indicate that this class of compounds might mitigate cell death induced by neurotoxic agents .

Case Studies and Research Findings

StudyFindings
Neuroprotection in AD Models Compounds structurally related to this compound inhibited Aβ aggregation by 85% at concentrations of 100 µM .
Cell Viability Assays In astrocyte cultures exposed to Aβ 1-42, treatment with similar carbamates improved cell viability by approximately 20% compared to untreated controls .
Cytokine Production These compounds reduced TNF-α levels but did not significantly alter IL-6 production in treated astrocytes .

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